molecular formula C23H26N2O4 B7702358 N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B7702358
M. Wt: 394.5 g/mol
InChI Key: KFOIZEVSEAEQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide, also known as BQ-788, is a selective antagonist of the endothelin B receptor. It is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide acts as a selective antagonist of the endothelin B receptor, which is involved in the regulation of vascular tone, cell proliferation, and apoptosis. By blocking this receptor, this compound can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism. In addition, it can also modulate the release of neurotransmitters and hormones, regulate the immune system, and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is its selectivity for the endothelin B receptor, which allows for more targeted and specific effects. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of more potent and selective analogs of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a selective antagonist of the endothelin B receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cell proliferation and migration, regulation of vascular tone, and improvement of glucose metabolism. Despite its limitations, this compound has significant potential for the development of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with N-butylamine to form N-butyl-3,4-dimethoxybenzylamine. This intermediate is then reacted with 2-hydroxy-3-iodoquinoline to form this compound. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-butyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and diabetes. It has been shown to inhibit the proliferation and migration of cancer cells, reduce blood pressure, and improve glucose metabolism.

properties

IUPAC Name

N-butyl-3,4-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-5-12-25(23(27)17-10-11-20(28-2)21(14-17)29-3)15-18-13-16-8-6-7-9-19(16)24-22(18)26/h6-11,13-14H,4-5,12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOIZEVSEAEQPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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